Silver arsenide

Crystallography Solid-State Chemistry Phase Stability

Silver arsenide (Ag3As), also referred to as trisilver arsenide or the mineral arsenargentite, is a binary inorganic compound of silver and arsenic. It is recognized as a narrow bandgap semiconductor material that crystallizes in the hexagonal crystal system.

Molecular Formula Ag3As
Molecular Weight 398.526 g/mol
CAS No. 12417-99-1
Cat. No. B079318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver arsenide
CAS12417-99-1
Molecular FormulaAg3As
Molecular Weight398.526 g/mol
Structural Identifiers
SMILES[As].[Ag].[Ag].[Ag]
InChIInChI=1S/3Ag.As
InChIKeyIPZRPYCWPXDPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Arsenide (Ag3As, CAS 12417-99-1): Baseline Characteristics and Semiconductor Classification for Procurement Evaluation


Silver arsenide (Ag3As), also referred to as trisilver arsenide or the mineral arsenargentite, is a binary inorganic compound of silver and arsenic [1]. It is recognized as a narrow bandgap semiconductor material that crystallizes in the hexagonal crystal system . The compound exhibits a melting point of approximately 540 °C and possesses a molecular weight of 398.53 g/mol [2]. Its classification as a semiconducting metal arsenide places it within a family of materials of interest for electronic, optoelectronic, and potentially thermoelectric applications, although its specific properties remain less extensively characterized compared to analogous silver chalcogenides or ternary arsenides .

Silver Arsenide (Ag3As, CAS 12417-99-1): Why Generic Substitution with Other Arsenides or Chalcogenides is Not Recommended


Generic substitution of silver arsenide (Ag3As) with other in-class compounds is scientifically inadvisable due to fundamental differences in crystal structure, stoichiometry, and resulting electronic properties. For instance, the binary Ag3As adopts a hexagonal crystal lattice, which directly influences its electronic band structure and transport properties . This is structurally and electronically distinct from ternary sulfarsenides such as Ag3AsS3 (proustite) [1], oxysalts like Ag3AsO4 [2], or 2D monolayers like AgAs [3], each of which exhibits unique band gaps, stability profiles, and application-specific performance metrics. Therefore, the direct interchange of Ag3As with these related materials would lead to unpredictable and likely suboptimal outcomes in electronic, catalytic, or other specialized applications, necessitating a compound-specific evaluation.

Silver Arsenide (Ag3As, CAS 12417-99-1): Quantitative Differentiation Evidence for Procurement and Research Selection


Crystal Structure and Phase Stability: Hexagonal Ag3As vs. Related Sulfarsenides

The procurement value of silver arsenide (Ag3As) is rooted in its distinct hexagonal crystal structure, which differentiates it from the orthorhombic or rhombohedral structures commonly found in silver sulfarsenides like Ag3AsS3 and Ag3AsSe3 . While Ag3AsS3 (proustite) crystallizes in a rhombohedral system with an experimental band gap of 2.01-2.17 eV [1] and Ag3AsSe3 exhibits an orthorhombic structure with a calculated band gap of 0.891 eV [2], Ag3As adopts a hexagonal lattice. This fundamental structural divergence implies distinct electronic and vibrational properties, making Ag3As a unique candidate for applications where hexagonal symmetry or specific lattice-matched heterostructures are required .

Crystallography Solid-State Chemistry Phase Stability

Thermal Stability and Melting Behavior: Ag3As Eutectic Point vs. Arsenic Metal

Thermal analysis of the Ag-As system reveals a key differentiator for Ag3As synthesis and processing: the addition of silver lowers the melting point of arsenic to a eutectic point at 540 °C and a composition of 25.1 atomic percent silver [1]. This eutectic behavior, specifically associated with the Ag3As phase [2], contrasts with the much higher melting point of pure arsenic (817 °C at 28 atm) [3] and the decomposition temperatures of other silver arsenides [4]. This lower processing temperature can be advantageous for thin-film deposition or bulk synthesis techniques that are thermally sensitive.

Thermal Analysis Phase Diagram High-Temperature Synthesis

Synthetic Accessibility: Direct Elemental Combination for Ag3As vs. Complex Precursors for Ternary Arsenides

From a procurement and synthesis standpoint, Ag3As offers a simpler, more direct preparation route compared to ternary or quaternary arsenides. The standard synthesis involves heating stoichiometric mixtures of elemental silver (Ag) and arsenic (As) powders in a sealed quartz tube at 400–600 °C for 48–72 hours, followed by slow cooling . This two-element, solid-state reaction is inherently less complex than the multi-step, high-temperature reactions required for compounds like K3Ag3As2, which necessitate careful handling of highly reactive potassium [1], or the precise precipitation conditions needed for Ag3AsO4 photocatalysts [2]. The relative simplicity of Ag3As synthesis reduces the number of potential process variables, leading to potentially higher batch-to-batch consistency for research applications.

Synthesis Materials Processing Precursor Chemistry

Silver Arsenide (Ag3As, CAS 12417-99-1): Research and Industrial Application Scenarios Based on Verified Evidence


Fundamental Studies of Hexagonal Narrow-Gap Semiconductors

Ag3As serves as a model binary compound for investigating the fundamental electronic and transport properties of hexagonal, narrow bandgap semiconductors . Its simpler crystal structure, relative to ternary sulfarsenides, makes it an ideal system for computational studies using density functional theory (DFT) to benchmark and understand the interplay between crystal symmetry and band structure in metal arsenides [1].

Low-Temperature Synthesis of Metal Arsenide Thin Films

The eutectic behavior of the Ag-As system, with a melting point of 540 °C for Ag3As [2], enables the exploration of lower-temperature physical vapor deposition (PVD) techniques for thin film formation. This is particularly relevant for applications where high-temperature processing would damage underlying layers or substrates, offering a distinct process advantage over the deposition of pure arsenic or other high-melting-point arsenides [3].

Precursor for Advanced Ternary Arsenide Materials

Given its direct synthesis from elemental precursors , Ag3As can be investigated as a reactive intermediate or precursor for the solid-state synthesis of more complex ternary or quaternary silver-containing arsenides. Its defined stoichiometry and crystalline phase could provide a controlled pathway for incorporating silver and arsenic into new material matrices, potentially simplifying the synthesis of compounds like K3Ag3As2 [4].

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